DSPE-PEG-SH MW 2000 Exhibits Intermediate Circulation Half-Life Among PEGylated Emulsions, Distinct from Methoxy and Hydroxyl Analogs
In a comparative in vivo study of PEGylated emulsions in rats, DSPE-PEG-SH demonstrated an intermediate circulation half-life. It was significantly longer than emulsions modified with DSPE-PEG-OH or DSPE-PEG-NH2, but shorter than the methoxy-terminated analog (DE-OCH3) [1]. This quantifies its distinct pharmacokinetic profile relative to other common functional end-groups.
| Evidence Dimension | In vivo circulation half-life |
|---|---|
| Target Compound Data | Intermediate half-life; longer than DE-OH and DE-NH2, shorter than DE-OCH3 |
| Comparator Or Baseline | DE-OCH3 (longest), DE-COOH (comparable), DE-OH (rapidly cleared), DE-NH2 (rapidly cleared) |
| Quantified Difference | DSPE-PEG-SH emulsions (DE-SH) ranked second in circulation time after DE-OCH3, whereas DE-OH and DE-NH2 were rapidly eliminated. |
| Conditions | Single intravenous injection of PEG-coated emulsions in rats; prepared with DSPE-PEG2000 functionalized with OCH3, OH, NH2, COOH, or SH terminal groups. |
Why This Matters
This directly informs drug delivery scientists that selecting DSPE-PEG-SH over a hydroxyl- or amino-terminated analog will result in a markedly longer circulation half-life, which is critical for achieving sufficient tumor accumulation via the EPR effect, while its profile versus the methoxy analog also has implications for the ABC phenomenon upon repeated dosing.
- [1] Wang, C., Cheng, X., Sui, Y., Luo, X., Jiang, G., Wang, Y., ... & Deng, Y. (2013). A noticeable phenomenon: thiol terminal PEG enhances the immunogenicity of PEGylated emulsions injected intravenously or subcutaneously into rats. European Journal of Pharmaceutics and Biopharmaceutics, 85(3), 744-751. View Source
